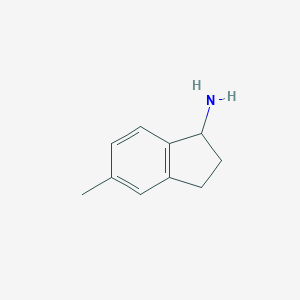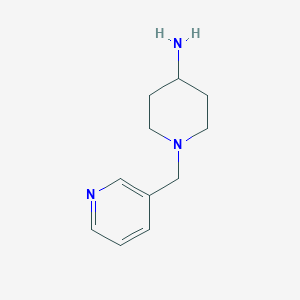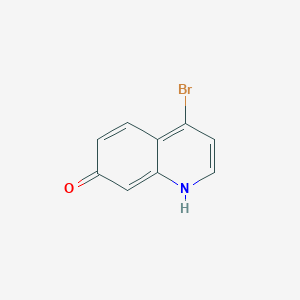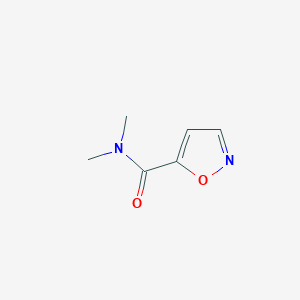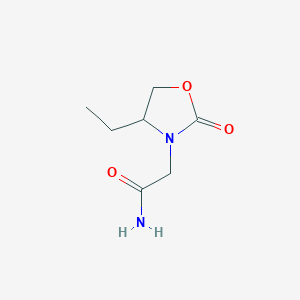
2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide is a chemical compound with the molecular formula C7H12N2O3. It belongs to the class of oxazolidinones, which are known for their diverse applications in medicinal chemistry and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide typically involves the reaction of oxazolidin-2-one with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like toluene at elevated temperatures . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
化学反应分析
Types of Reactions
2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and amines are employed.
Major Products Formed
科学研究应用
2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential use in developing new pharmaceuticals, particularly as antibacterial agents.
Industry: It is used in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it inhibits protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting bacterial growth .
相似化合物的比较
Similar Compounds
Oxazolidin-2-one: The parent compound, which lacks the carbamoylmethyl and ethyl groups.
Linezolid: A well-known oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced activity and a different substitution pattern.
Uniqueness
2-(4-Ethyl-2-oxooxazolidin-3-yl)acetamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its carbamoylmethyl group enhances its reactivity in synthetic applications, while the ethyl group influences its pharmacokinetic properties .
属性
CAS 编号 |
172514-87-3 |
|---|---|
分子式 |
C7H12N2O3 |
分子量 |
172.18 g/mol |
IUPAC 名称 |
2-(4-ethyl-2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C7H12N2O3/c1-2-5-4-12-7(11)9(5)3-6(8)10/h5H,2-4H2,1H3,(H2,8,10) |
InChI 键 |
AGRAMZUKFLBFQW-UHFFFAOYSA-N |
SMILES |
CCC1COC(=O)N1CC(=O)N |
规范 SMILES |
CCC1COC(=O)N1CC(=O)N |
同义词 |
3-Carbamoylmethyl-4-ethyloxazolidin-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


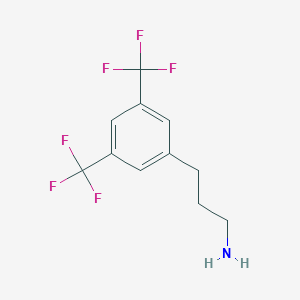


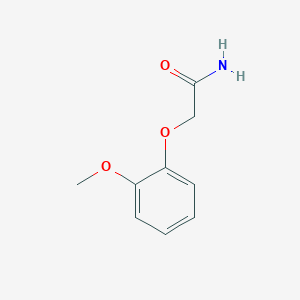
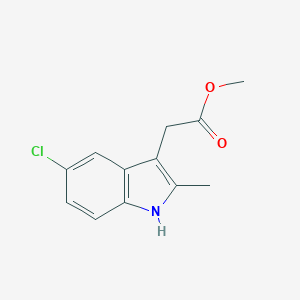
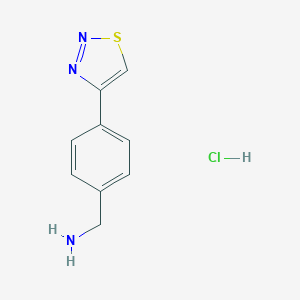
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)
